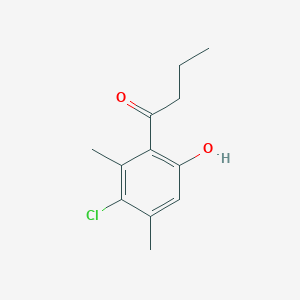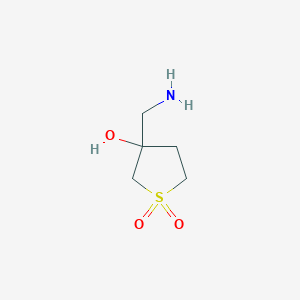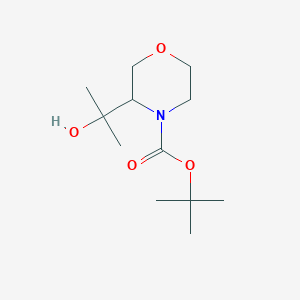
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 2-methyl-1H-imidazol-1-yl group at the 2-position of the benzaldehyde ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Imidazole Formation: The 2-methyl-1H-imidazol-1-yl group can be introduced through a condensation reaction between 2-methylimidazole and the brominated benzaldehyde. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia or amines in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: 5-Amino-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the imidazole ring allows it to form hydrogen bonds and coordinate with metal ions, which can influence its binding affinity and specificity. The bromine atom and the aldehyde group also contribute to its reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound contains a nitro group instead of a bromine atom and an acetic acid group instead of an aldehyde group.
2-Bromo-1-methyl-1H-imidazole: This compound lacks the benzaldehyde moiety and has a bromine atom at the 2-position of the imidazole ring.
Uniqueness
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the combination of the bromine atom, the 2-methyl-1H-imidazol-1-yl group, and the benzaldehyde moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other imidazole derivatives.
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
5-bromo-2-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-13-4-5-14(8)11-3-2-10(12)6-9(11)7-15/h2-7H,1H3 |
InChI-Schlüssel |
WYXHBRKYKQYWPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
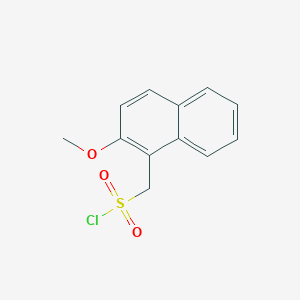

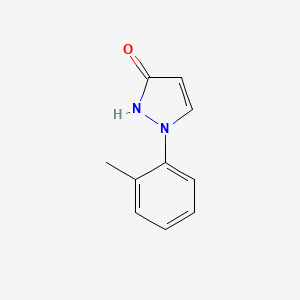



![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)

